1-Ethylpiperidin-3-amine hydrochloride
Overview
Description
1-Ethylpiperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2 and a molecular weight of 164.68 g/mol. It is a derivative of piperidine, featuring an ethyl group attached to the nitrogen atom of the piperidine ring, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-3-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-3-one with ammonia or an ammonium salt under reductive conditions. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and is conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving similar reductive amination reactions. The process is optimized for high yield and purity, with rigorous control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Piperidin-3-one derivatives.
Reduction: Piperidin-3-amine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Ethylpiperidin-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a potential ligand for receptors.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-ethylpiperidin-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Ethylpiperidin-3-amine hydrochloride is similar to other piperidine derivatives, such as:
Piperidine: The parent compound without the ethyl group.
N-Ethylpiperidine: Piperidine with an ethyl group attached to the nitrogen atom.
Piperidin-3-one: Piperidine with a ketone group at the 3-position.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and potential applications. Its ethyl group and amine functionality make it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
1-ethylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWGTJGSKRUCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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